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This guide provides an objective comparison of experimental and computational data to
validate the endohedral position of barium within the C74 fullerene cage. We present detailed
experimental protocols for the characterization of Ba@C74 and compare its structural
parameters with those of other relevant endohedral fullerenes, namely Yo@C74 and La@C74.
The data is supported by findings from single-crystal X-ray diffraction, X-ray Absorption Near
Edge Structure (XANES) spectroscopy, and computational studies.

Data Presentation: Comparison of M@C74
Endohedral Fullerenes

The following table summarizes key quantitative data for Ba@C74, Yb@C74, and La@C74,
providing a clear comparison of their structural and electronic properties.
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Parameter Ba@C74 Yb@C74 La@C74
Single-Crystal
Synchrotron X-ray ) ) )
Computational (Gibbs ~ Computational

Validation Method

Diffraction, XANES,
Quantum Chemical

Calculations[1]

Energy)

(Relativistic DFT)[1]

Endohedral Position

Confirmed

Yes (Experimental &
Theoretical)[1]

Yes (Theoretical)

Yes (Theoretical)[1]

Metal Atom Off-Center

Distance

~127-150 pm[1]

Not explicitly
determined

experimentally

~170 pm[1]

Shortest Metal-

Carbon Distance

265 pm([1]

Data not available

Data not available

Cage Symmetry

D3h (inferred from co-

Cages with and

without isolated

D3h (Theoretical)[1]

crystal)[1] pentagons considered
computationally
Formal Charge Yb2*r@C742- Laz*@C743~
Bazt@C742-
Transfer (expected) (expected)

Experimental Protocols

Detailed methodologies for the key experiments performed on Ba@C74 are provided below.

Synthesis and Purification of Ba@C74

The production of Ba@C74 was achieved using the radio frequency (RF) method.[1] This

process involves the simultaneous evaporation of barium and carbon under a dynamic flow of

helium gas at varying temperatures. Following synthesis, the isolation of pure Ba@C74 was

accomplished through a three-step high-pressure liquid chromatography (HPLC) separation,

yielding approximately 0.5 mg of the pure compound.[1]

Single-Crystal Synchrotron X-ray Diffraction of Ba@C74
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For the first time, the structure of a monometallofullerene was analyzed using single-crystal
synchrotron diffraction.[1] Microcrystals of Ba@C74 were co-crystallized with cobalt(Il)
octaethylporphyrin (Co(OEP)) and benzene to form Ba@C74-Co(OEP)-2C6H6. The diffraction
data were collected at 100 K. This technique confirmed that the barium atom is localized inside
the C74 cage.[1] However, the analysis also revealed a high degree of disorder, with two split
positions for the barium atom and two orientations of the C74 cage.[1]

Ba L(llIl) XANES Spectroscopy of Ba@C74

To further validate the endohedral position of the barium atom, Ba L(lIl) X-ray Absorption Near
Edge Structure (XANES) spectroscopy was performed on a thin film sample of Ba@C74.[1]
The experimental XANES spectrum exhibited a distinct double maximum structure at
approximately E = 5275 eV.[1] These experimental data were then compared with simulated
XANES spectra for different structural models, including both exohedral (outside the cage) and
endohedral (inside the cage) positions for the barium atom. The excellent agreement between
the experimental spectrum and the simulated spectrum for the endohedral model confirmed
that the barium atom is located inside the C74 cage in an off-center position.[1] This finding is
also in good agreement with quantum chemical calculations.[1]

Visualization of Experimental Workflow and Logical
Relationships

The following diagrams illustrate the experimental workflow for validating the endohedral
position of barium in C74 and the logical relationship between the different analytical

techniques employed.
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Experimental workflow for Ba@C74 validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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